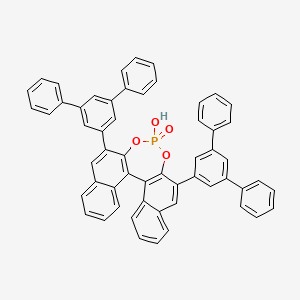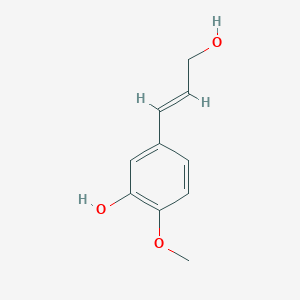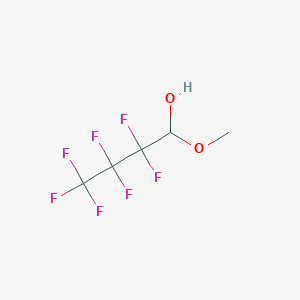
1,4-Bis(methyldichlorosilyl)butane
Overview
Description
1,4-Bis(methyldichlorosilyl)butane is an organosilicon compound with the molecular formula C6H14Cl4Si2. It is a transparent liquid with a molecular weight of 284.17 g/mol . This compound is known for its reactivity with moisture and protic solvents, making it a valuable reagent in various chemical processes .
Preparation Methods
1,4-Bis(methyldichlorosilyl)butane can be synthesized through the reaction of 1,4-dibromobutane with methyldichlorosilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product . Industrial production methods involve similar synthetic routes but on a larger scale, ensuring high purity and yield .
Chemical Reactions Analysis
1,4-Bis(methyldichlorosilyl)butane undergoes several types of chemical reactions:
Hydrolysis: Reacts rapidly with water to form silanols and hydrochloric acid.
Reduction: Can be reduced to form silane derivatives under specific conditions.
Common reagents used in these reactions include water, alcohols, and reducing agents like lithium aluminum hydride. Major products formed from these reactions include silanols, siloxanes, and other organosilicon derivatives .
Scientific Research Applications
1,4-Bis(methyldichlorosilyl)butane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-Bis(methyldichlorosilyl)butane involves its reactivity with nucleophiles and electrophiles. The compound’s dichlorosilyl groups can undergo substitution reactions, leading to the formation of various organosilicon derivatives. These reactions often involve the formation of intermediate silanols, which can further react to form siloxanes and other stable products .
Comparison with Similar Compounds
1,4-Bis(methyldichlorosilyl)butane can be compared with other similar organosilicon compounds such as:
1,3-Bis(trichlorosilyl)propane: Similar in structure but with different reactivity due to the presence of trichlorosilyl groups.
1,4-Bis(trimethoxysilyl)methylbenzene: Contains methoxysilyl groups, making it less reactive towards hydrolysis compared to this compound.
1,6-Bis(chlorodimethylsilyl)hexane: Longer carbon chain and different substitution pattern, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific reactivity with nucleophiles and its ability to form stable organosilicon derivatives, making it a valuable compound in various chemical processes .
Properties
IUPAC Name |
dichloro-[4-[dichloro(methyl)silyl]butyl]-methylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14Cl4Si2/c1-11(7,8)5-3-4-6-12(2,9)10/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVMIIAKISKTDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CCCC[Si](C)(Cl)Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl4Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,5-dioxo-4-aza-tricyclo[5.2.1.0*2,6*]-dec-8-en-4-yl)propionic acid](/img/structure/B6593071.png)


![Ethyl (1S,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate Hydrochloride](/img/structure/B6593092.png)










